molecular formula C20H18O5 B2927076 (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-76-4

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2927076
CAS No.: 620547-76-4
M. Wt: 338.359
InChI Key: NBXAKLAUUGOAFM-ZDLGFXPLSA-N
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Description

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzylidene moiety and an ethyl acetate group. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method includes the condensation of 3-methylbenzaldehyde with 2,3-dihydrobenzofuran-3-one under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetate
  • (2Z)-2-(3-Methylbenzylidene)-6-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-1-benzofuran-3(2H)-one

Uniqueness

Compared to similar compounds, (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits unique reactivity due to the presence of the ethyl acetate group. This functional group enhances its solubility and allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-19(21)12-24-15-7-8-16-17(11-15)25-18(20(16)22)10-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXAKLAUUGOAFM-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC(=C3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC(=C3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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